(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
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Overview
Description
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chiral compound with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Hydroxylation: Introduction of the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various derivatives of the triazole ring, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol: The non-chiral version of the compound.
1-(3-Methyl-1h-1,2,4-triazol-5-yl)propan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its chiral center, which can impart specific biological activity and selectivity in its applications. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8)/t3-/m0/s1 |
InChI Key |
WJWAGYYQNNIODS-VKHMYHEASA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@H](C)O |
Canonical SMILES |
CC1=NC(=NN1)C(C)O |
Origin of Product |
United States |
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